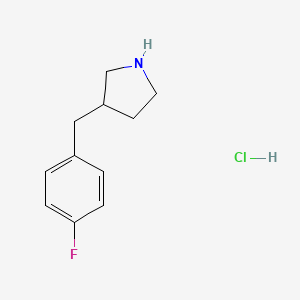

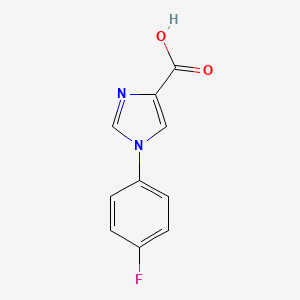

1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid

Overview

Description

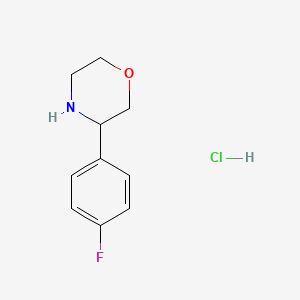

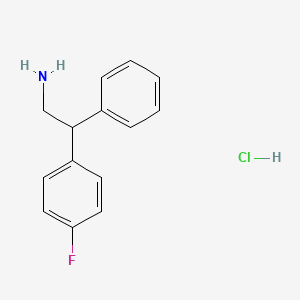

Fluorinated compounds, such as those containing a 4-fluorophenyl group, are often used in medicinal chemistry due to the unique properties of fluorine . Imidazole is a five-membered ring structure commonly found in many important biological compounds, including certain amino acids .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy . These techniques can provide information about the types of bonds present in the molecule.Chemical Reactions Analysis

Fluorinated pyrazoles can participate in various chemical reactions, including addition reactions, cyclization, and reactions with hydrocarbons and salts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point of a similar compound, 4-Fluorophenylboronic acid, is reported to be between 160-165°C .Scientific Research Applications

Nitration Studies

1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid and its derivatives have been studied in nitration reactions. For instance, 2-(4′-fluorophenyl)imidazole, when treated with nitric acid, forms various nitroimidazole derivatives. These reactions are important for understanding the chemical properties and reactivity of these compounds (Amato et al., 1979).

Synthesis and Kinase Inhibition

Another application is in the synthesis and study of kinase inhibitors. Novel 4-(4'-fluorophenyl)imidazoles have been developed as selective inhibitors for p38α MAPK, CK1δ, and JAK2 kinases. These compounds have improved water solubility and their synthesis involves microwave-assisted reactions and 'click' chemistry (Seerden et al., 2014).

Coordination Polymers

The compound has been used in the construction of coordination polymers. Multi-functional ligands derived from 1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid have been reacted with Sr(II) and Cd(II) ions to create various 3D and 2D polymers. These polymers exhibit diverse architectures and have potential applications in material science (Guo et al., 2013).

Magnetic Resonance and Mass Spectrometry

The compound has also been characterized using magnetic resonance and mass spectrometry. These studies provide insights into the molecular structure and conformation of the compound, which is crucial for understanding its chemical and physical properties (Diaz et al., 2020).

Continuous Production

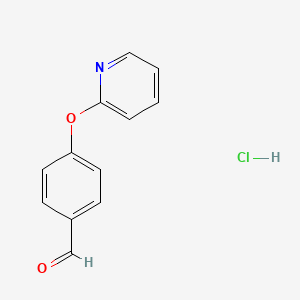

It's also been used in the context of process intensification for the continuous production of important pharmaceuticals like Daclatasvir, an NS5A inhibitor. The synthesis involves high-temperature/high-pressure continuous flow reactions starting from α-bromoacetophenones and carboxylic acids (Carneiro et al., 2015).

Synthesis of Other Chemical Compounds

Additionally, 1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid derivatives have been used in the synthesis of various chemical compounds like imidazo[4,5-b]pyridines and imidazo[4,5-b]pyridine-5-ones. These compounds have diverse applications in chemical research and pharmaceuticals (Zaki et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-fluorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGAKFHVIAQANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589607 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid | |

CAS RN |

114067-97-9 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114067-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)